molecular formula C9H13BO3 B065197 4-Propoxyphenylboronic acid CAS No. 186497-67-6

4-Propoxyphenylboronic acid

Cat. No.: B065197
CAS No.: 186497-67-6
M. Wt: 180.01 g/mol
InChI Key: SOKFEJKZYHYKSY-UHFFFAOYSA-N
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Description

4-Propoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is a boronic acid derivative characterized by the presence of a propoxy group attached to a phenyl ring, which in turn is bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

4-Propoxyphenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with the palladium catalyst through a process called transmetalation . During this process, the boron atom in the boronic acid transfers its attached organic group (in this case, the 4-propoxyphenyl group) to the palladium atom . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of biologically and pharmacologically active molecules . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s known that the stability of boronic acids like this compound can be influenced by factors such as ph and temperature . These factors can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . The reaction conditions, such as temperature, solvent, and the presence of a base, can significantly affect the efficiency of the reaction . Furthermore, the stability of boronic acids can be influenced by factors such as pH and temperature , which can affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxyphenylboronic acid typically involves the reaction of 4-bromophenol with propyl bromide in the presence of a base to form 4-propoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-Propoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is utilized in the development of new drugs, especially those targeting cancer and inflammatory diseases.

    Industry: It is employed in the production of advanced materials, such as polymers and liquid crystals, due to its ability to form stable carbon-carbon bonds.

Comparison with Similar Compounds

  • 4-Phenoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Propylphenylboronic acid

Comparison: 4-Propoxyphenylboronic acid is unique due to the presence of the propoxy group, which imparts distinct electronic and steric properties compared to its analogs. This makes it particularly useful in reactions where specific electronic effects are desired. For example, the propoxy group can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules.

Properties

IUPAC Name

(4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKFEJKZYHYKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403479
Record name 4-Propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186497-67-6
Record name 4-Propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Propoxyphenylboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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